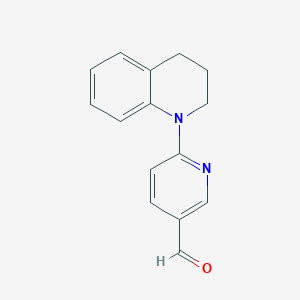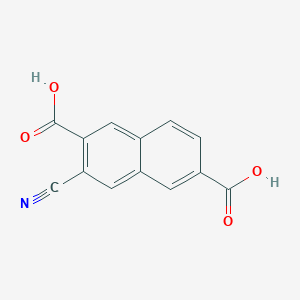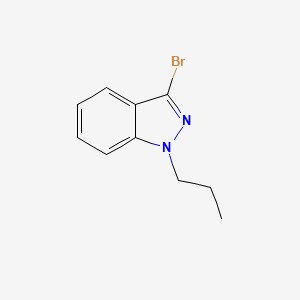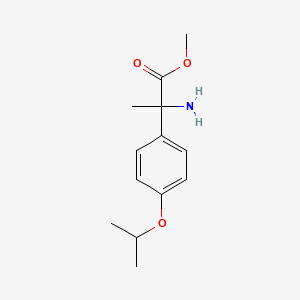
1-(ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfonyl)-N-methylpiperidin-4-amin-hydrochlorid ist eine chemische Verbindung, die zur Klasse der Piperidin-Derivate gehört. Piperidin-Derivate sind bekannt für ihre vielfältigen Anwendungen in der pharmazeutischen Chemie und organischen Synthese. Diese Verbindung zeichnet sich durch das Vorhandensein einer Ethylsulfonylgruppe aus, die an den Piperidinring gebunden ist und einzigartige chemische Eigenschaften verleiht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Ethylsulfonyl)-N-methylpiperidin-4-amin-hydrochlorid umfasst typischerweise die folgenden Schritte:
Bildung des Piperidinrings: Der Piperidinring kann durch verschiedene Methoden synthetisiert werden, einschließlich der Cyclisierung geeigneter Vorläufer.
Einführung der Ethylsulfonylgruppe: Die Ethylsulfonylgruppe wird durch Sulfonierungsreaktionen eingeführt, bei denen ein Ethylsulfonylchlorid unter basischen Bedingungen mit dem Piperidinderivat umgesetzt wird.
Methylierung: Das Stickstoffatom im Piperidinring wird mit Methylierungsmitteln wie Methyliodid oder Dimethylsulfat methyliert.
Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Reaktion mit Salzsäure.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionen werden für höhere Ausbeuten und Reinheit optimiert und die Prozesse sind darauf ausgelegt, kostengünstig und umweltfreundlich zu sein.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(Ethylsulfonyl)-N-methylpiperidin-4-amin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Ethylsulfonylgruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Als Nucleophile können Amine oder Thiole unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Sulfide.
Substitution: Verschiedene substituierte Piperidinderivate.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfonyl)-N-methylpiperidin-4-amin-hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Arzneimitteln eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(Ethylsulfonyl)-N-methylpiperidin-4-amin-hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Ethylsulfonylgruppe spielt eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Ähnliche Verbindungen:
- 1-(Ethylsulfonyl)piperidin-2-yl)methanamin-hydrochlorid
- 1-(Ethylsulfonyl)piperazin-hydrochlorid
Vergleich: 1-(Ethylsulfonyl)-N-methylpiperidin-4-amin-hydrochlorid ist durch das Vorhandensein sowohl der Ethylsulfonylgruppe als auch der N-Methylgruppe am Piperidinring einzigartig. Diese Kombination verleiht im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische Eigenschaften, wie z. B. eine erhöhte Lipophilie und eine veränderte Bindungsaffinität zu biologischen Zielstrukturen.
Wirkmechanismus
The mechanism of action of 1-(ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfonyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- **1-(Ethylsulfonyl)piperidin-2-yl)methanamine hydrochloride
- **1-(Ethylsulfonyl)piperazine hydrochloride
Comparison: 1-(Ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is unique due to the presence of both the ethylsulfonyl group and the N-methyl group on the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered binding affinity to biological targets, compared to similar compounds.
Eigenschaften
Molekularformel |
C8H19ClN2O2S |
|---|---|
Molekulargewicht |
242.77 g/mol |
IUPAC-Name |
1-ethylsulfonyl-N-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-3-13(11,12)10-6-4-8(9-2)5-7-10;/h8-9H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
ZNVSZKGUKDHXAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CCC(CC1)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)







![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)


![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)

